1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole with a carboxylating agent such as carbon dioxide in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The isopropyl and methyl groups can contribute to the compound’s overall steric and electronic properties, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and interactions.
3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the isopropyl group, leading to variations in its physical and chemical characteristics.
Uniqueness: 1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-4(2)14-7(9(10,11)12)6(8(15)16)5(3)13-14/h4H,1-3H3,(H,15,16) |
InChI Key |
YHGRSUYKDICSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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